Cas no 2034339-71-2 (N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide)

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine core substituted with a trifluoromethyl group and an amide-linked pyrrolidinone moiety. Its structural complexity confers high binding affinity and selectivity, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidinone moiety contributes to conformational rigidity, improving target interaction. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its precise molecular architecture. Its synthetic versatility allows for further derivatization, enabling tailored applications in drug discovery and biochemical studies.
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide structure
2034339-71-2 structure
Product Name:N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
CAS No:2034339-71-2
MF:C17H15F3N4O2
MW:364.321813821793
CID:5333535
Update Time:2025-05-21

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
    • N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
    • N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
    • Inchi: 1S/C17H15F3N4O2/c18-17(19,20)13-4-3-12(10-22-13)16(26)23-9-11-5-6-21-14(8-11)24-7-1-2-15(24)25/h3-6,8,10H,1-2,7,9H2,(H,23,26)
    • InChI Key: AUPHUCOKHDGPKY-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C=N1)C(NCC1C=CN=C(C=1)N1C(CCC1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 529
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.2

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide Pricemore >>

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N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide Related Literature

Additional information on N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide

N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide: A Comprehensive Overview

The compound N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide, identified by the CAS number 2034339-71-2, represents a significant advancement in the field of organic synthesis and drug discovery. This molecule, with its intricate structure and functional groups, has garnered attention due to its potential applications in pharmaceuticals and materials science. Recent studies have highlighted its unique properties, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a pyridine ring system, which is a key feature in many bioactive molecules. The presence of the 2-Oxopyrrolidine group introduces additional complexity, enhancing the molecule's ability to interact with biological targets. The trifluoromethyl group attached to the pyridine ring further modulates the electronic properties, making this compound highly versatile in various chemical reactions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry to optimize its production. These studies have not only improved the yield but also provided deeper insights into its stability and reactivity under different conditions.

In terms of applications, this compound has shown promise in the development of new drugs. Its ability to act as a ligand in metalloenzyme inhibition has been explored, with preliminary results indicating potential therapeutic benefits. Additionally, its role as a building block in constructing more complex molecules has been recognized, further expanding its utility in organic chemistry.

The integration of computational chemistry tools has played a pivotal role in understanding the behavior of this compound. Quantum mechanical calculations have provided valuable information about its electronic structure and reactivity, aiding in the design of more efficient synthetic pathways. Furthermore, molecular docking studies have revealed potential binding modes with target proteins, offering insights into its pharmacological profile.

Despite its potential, challenges remain in fully harnessing the capabilities of this compound. Issues such as scalability in synthesis and toxicity profiles need to be addressed before it can be widely adopted in industrial applications. However, ongoing research continues to address these concerns, bringing us closer to practical implementations.

In conclusion, N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide stands as a testament to the progress in modern organic chemistry. Its complex structure and versatile functional groups make it a valuable asset in both academic research and industrial development. As research advances, this compound is expected to unlock new possibilities in drug discovery and materials science.

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